![molecular formula C13H18N6 B6057327 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a potent and specific inhibitor of ADP-induced platelet aggregation and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By inhibiting the activation of this receptor, 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine prevents the downstream signaling pathways that lead to platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit ADP-induced platelet aggregation in vitro and in vivo. It has also been shown to reduce thrombus formation in animal models of thrombosis. In cancer cells, 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine has been shown to inhibit cell growth and migration, as well as induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its specificity for the P2Y1 receptor, which allows for the selective inhibition of ADP-induced platelet aggregation. However, one limitation is that it may not be effective in inhibiting platelet aggregation in the presence of other agonists.
Orientations Futures
Future research on 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine could focus on its potential use in combination therapies for cardiovascular diseases and cancer. It could also be investigated for its potential use in other diseases that involve platelet activation and thrombosis, such as sepsis and pulmonary embolism. Additionally, further studies could explore the potential side effects and toxicity of 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine involves a multi-step process that includes the reaction of 4,6-dimethyl-3-nitropyrazole with 1-piperidinylhydrazine to form the diazenylhydrazide intermediate. This is then coupled with 4-chloro-6-methylpyridine-3-amine to form the final product.
Applications De Recherche Scientifique
4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in cardiovascular diseases, including thrombosis and stroke. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells.
Propriétés
IUPAC Name |
(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)-piperidin-1-yldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-9-8-10(2)14-12-11(9)13(16-15-12)17-18-19-6-4-3-5-7-19/h8H,3-7H2,1-2H3,(H,14,15,16)/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICABPBRPGFNV-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(4,6-dimethylpyrazolo[3,4-b]pyridin-3-ylidene)amino]-piperidino-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.